molecular formula C8H10N2O3 B1610573 (4-Methoxy-2-nitrophenyl)methanamine CAS No. 67567-41-3

(4-Methoxy-2-nitrophenyl)methanamine

Cat. No.: B1610573
CAS No.: 67567-41-3
M. Wt: 182.18 g/mol
InChI Key: BIELODAMHRLSCS-UHFFFAOYSA-N
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Description

(4-Methoxy-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-nitrophenyl)methanamine typically involves the nitration of 4-methoxyaniline followed by a reduction process. The nitration is carried out using concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the methoxy group. The resulting 4-methoxy-2-nitroaniline is then subjected to reduction using reagents such as tin and hydrochloric acid or catalytic hydrogenation to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Methoxy-2-aminophenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-2-nitrobenzoic acid.

Scientific Research Applications

(4-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group may also influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological effects .

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar structure but lacks the methanamine group.

    2-Methoxy-4-nitroaniline: Positional isomer with different substitution pattern.

    4-Methyl-2-nitroaniline: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: (4-Methoxy-2-nitrophenyl)methanamine is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a methanamine group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELODAMHRLSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497560
Record name 1-(4-Methoxy-2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-41-3
Record name 1-(4-Methoxy-2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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